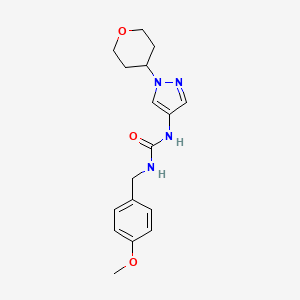

1-(2,6-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

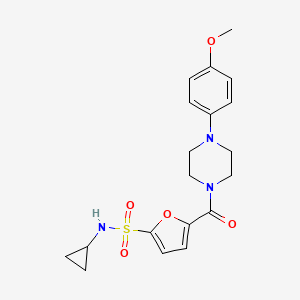

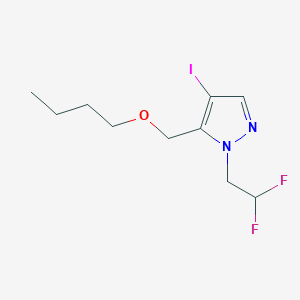

“1-(2,6-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzyl halides are widely used as alkylation reagents in drug synthesis . A simple derivatization HPLC-UV method has been developed for the analysis of these residual trace benzyl halides in drug substances .

Chemical Reactions Analysis

The chemical reactions that this compound would undergo would depend on the conditions and reagents present. Benzyl halides, such as the 2,6-dichlorobenzyl group present in this compound, are known to be reactive .

Applications De Recherche Scientifique

Conformational Polymorphism and Catalytic Activity

A study on pyridine-2,6-dicarboxamide derivatives highlights their conformational polymorphism and catalytic activities. These compounds exhibit antibacterial activities and serve as efficient catalysts in transfer hydrogenation reactions. The study also delves into the molecular geometry and vibrational frequencies through density functional theory (DFT) calculations, providing insights into the interaction dynamics within polymorphs due to hydrogen bonding (Özdemir et al., 2012).

Polycondensation and Thermal Stability

Research into the polycondensation of pyridine-2,6-dicarboxylic acid with diamino compounds has led to the synthesis of polyamides with high inherent viscosities and greater thermal stability. These findings are crucial for developing materials with enhanced durability and resistance to thermal degradation (Banihashemi & Eghbali, 1976).

Helical Conformational Dynamics

Alternating sequences of pyridine-2,6-dicarboxamides have been explored for their ability to form oligomers with helical conformational dynamics. This research is significant for understanding the structural behaviors of complex molecules and their applications in nanotechnology and material science (Tie, Gallucci, & Parquette, 2006).

Spectroscopic Investigation

The spectroscopic investigation of dihydronicotinamides, including compounds with structures similar to the one , has provided valuable information on their conformation, absorption, and fluorescence. These studies are fundamental for designing fluorescent probes and sensors for various applications (Fischer, Fleckenstein, & Hönes, 1988).

Fluorescent Probes for Iron Detection

Pyridine-2,6-dicarboxamide-based probes have been synthesized for the selective detection of iron ions, showcasing the potential of these compounds in developing sensitive and selective sensors for metal ions. This research holds importance for environmental monitoring and biomedical diagnostics (Kumar, Kumar, & Gupta, 2015).

Propriétés

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O2/c20-16-9-4-10-17(21)15(16)12-23-11-5-8-14(19(23)25)18(24)22-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFGSWDSUNDRTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2837101.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2837105.png)

![[5-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2837110.png)

![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2837115.png)